
5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromoacetophenone with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. Studies have shown that 5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole can inhibit the growth of various bacterial strains. This property makes it a candidate for developing new antimicrobial agents.
Analgesic Properties
Recent studies have demonstrated that compounds related to this compound possess analgesic activity. In pharmacological tests such as the writhing test and hot plate test, these compounds have shown effectiveness in reducing pain responses in animal models . Molecular docking studies suggest that these compounds may interact with pain-related biological targets like COX-2 .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazole derivatives is another area of active research. Compounds similar to this compound have been evaluated for their ability to modulate inflammatory pathways, making them promising candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
A study conducted on new oxazol derivatives synthesized from this compound highlighted their analgesic and anti-inflammatory activities. The synthesized compounds were characterized using techniques such as FT-IR and NMR spectroscopy. The results indicated that certain derivatives exhibited superior activity compared to traditional analgesics .
Case Study 2: Molecular Docking Studies
In another investigation focusing on the molecular interactions of oxazole derivatives with COX enzymes, researchers utilized molecular docking simulations to predict binding affinities. The findings suggested that modifications to the oxazole structure could enhance its efficacy as a COX inhibitor, thereby increasing its potential as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar bromophenyl group but differs in its triazole ring structure.
4-Bromophenylacetic acid: Another compound with a bromophenyl group, but with different functional groups and applications.
Uniqueness
5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance .
Biological Activity
5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. Similar compounds within the oxazole family have shown promising results in various biological assays, indicating a potential for drug development.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. It may inhibit the activity of certain enzymes or receptors that are crucial for cellular processes. For instance, it has been suggested that such compounds can interfere with DNA replication and protein synthesis pathways in cancer cells.
Anticancer Activity
Recent studies have explored the anticancer properties of related oxazole derivatives. For example, a series of substituted oxazolones demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The structure-activity relationship (SAR) indicates that modifications to the oxazole ring can enhance potency .
Table 1: Cytotoxicity Data of Oxazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | MCF-7 | 15.63 | Apoptosis induction via p53 activation |
5b | A549 | 12.34 | Inhibition of cell cycle progression |
5c | HeLa | 10.50 | Caspase activation leading to apoptosis |
Antimicrobial Activity
Compounds similar to this compound have also exhibited antimicrobial properties. These compounds have been shown to be effective against a range of pathogens, suggesting their potential use as antimicrobial agents in clinical settings .
Case Studies
A notable study evaluated the effects of various oxazole derivatives on neuroblastoma cells (SH-SY5Y). The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through specific signaling pathways involving Akt and GSK-3β . This highlights the potential therapeutic applications of oxazoles in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole, and how can reaction parameters be optimized?
- Answer : A general approach involves condensation reactions using substituted benzaldehydes and heterocyclic precursors under reflux conditions. For example, ethanol with glacial acetic acid as a catalyst can facilitate the formation of oxazole derivatives via cyclization . Optimization may include adjusting molar ratios (e.g., 1:1 stoichiometry), extending reflux duration (e.g., 4–8 hours), and employing inert atmospheres to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical to isolate the target compound. Reaction progress should be monitored using TLC or HPLC.
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Answer : Key techniques include:
- IR Spectroscopy : To identify functional groups (e.g., C=N stretching at ~1593 cm⁻¹, C-Br at ~533 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR (δ 2.55 ppm for methyl groups, aromatic protons at 6.10–8.01 ppm) and ¹³C NMR to confirm substitution patterns .
- Mass Spectrometry : High-resolution EI-MS for molecular ion verification (e.g., M+1 peak at m/z 464) .
- Elemental Analysis : To validate purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What safety protocols are critical when handling this compound?
- Answer : The compound is harmful if inhaled, ingested, or absorbed through skin. Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, lab coats).
- Storage in airtight containers away from ignition sources (per MSDS guidelines) .
- Emergency measures: Immediate rinsing with water upon contact and medical consultation if exposed .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Refinement : SHELXL-2018/3 refines structures with R-factors < 0.05, leveraging Fourier difference maps to locate hydrogen atoms .
- Validation : ORTEP-III or WinGX visualizes thermal ellipsoids and molecular packing .
- Example : A related bromophenyl-oxazole derivative showed C-Br bond lengths of 1.898(3) Å and dihedral angles of 85.2° between aromatic rings .
Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?
- Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in simulations. Strategies include:
- Solvent Correction : Apply PCM (Polarizable Continuum Model) to DFT calculations to account for solvent interactions .
- Dynamic Effects : Use molecular dynamics simulations to model solid-state environments .
- Empirical Adjustments : Compare experimental IR/NMR shifts with scaled computational outputs (e.g., scaling vibrational frequencies by 0.96) .
Q. What strategies improve the refinement of crystal structures with SHELXL, especially for twinned or low-resolution data?
- Answer : For challenging datasets:
- Twinning : Apply TWIN/BASF commands to model twin domains, refining twin fractions iteratively .
- High-Resolution Data : Use SHELXL’s restraints (e.g., DELU, SIMU) to stabilize thermal parameters for disordered atoms .
- Validation : Check for overfitting using Rfree and enforce Hirshfeld rigid-bond tests .
- Example : A bromophenyl-triazole derivative achieved a final R1 of 0.048 using SHELXL with 22.7 data-to-parameter ratios .
Properties
CAS No. |
879884-50-1 |
---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C11H10BrNO/c1-7-8(2)13-14-11(7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI Key |
KSRHVJOTSVMAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.